N-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by three key structural motifs:
- 1,3-Benzodioxol group: A methylenedioxy-substituted aromatic ring, commonly associated with metabolic stability and enhanced lipophilicity in bioactive compounds.
- Acetamide linker: A flexible moiety facilitating interactions with target proteins via hydrogen bonding.
- Dihydropyridinone-piperidine sulfonyl core: A heterocyclic system featuring a lactam (2-oxo group) and a sulfonamide-substituted piperidine, which may contribute to basicity and solubility.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c23-18(20-14-4-6-16-17(10-14)28-13-27-16)12-21-11-15(5-7-19(21)24)29(25,26)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMKGZKNUFKZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a dihydropyridine core , which are significant for its biological activity. The molecular formula is with a molecular weight of approximately 396.49 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 396.49 g/mol |
| LogP | 3.2434 |
| Polar Surface Area | 74.404 Ų |
| Hydrogen Bond Acceptors | 8 |
This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. For instance, it has been shown to modulate calcium channel activity, which is crucial for neuronal excitability and neurotransmitter release.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.25 mg/mL |
| Staphylococcus aureus | 0.5 mg/mL |
| Pseudomonas aeruginosa | 1 mg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies have shown that it can protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases. The mechanism involves the stabilization of calcium homeostasis and the reduction of reactive oxygen species (ROS) levels.
Study 1: Neuroprotective Mechanisms
In a study conducted by Salem et al. (2015), this compound was tested in a model of ischemic stroke. The results indicated that the compound significantly reduced neuronal death and improved functional recovery post-stroke by inhibiting apoptosis pathways and enhancing antioxidant defenses.
Study 2: Antimicrobial Efficacy
A comprehensive screening of various derivatives of this compound revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted that modifications on the piperidine ring could enhance antimicrobial potency.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related analogs from the provided evidence:
Key Observations:
- Benzodioxol vs. Benzodiazepine Cores : The target compound’s 1,3-benzodioxol group differs from the benzodiazepine core in 11p , which is associated with GABA receptor modulation. This suggests divergent biological targets.
- Sulfonamide vs. Benzylpiperidine : The piperidine-sulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the benzylpiperidine in ’s analog .
- Stereochemical Complexity: Compounds in emphasize stereospecificity, whereas the target compound’s dihydropyridinone core lacks explicit stereochemical details in the provided data.
Functional Group Impact
- Acetamide Linker: Present in all compounds, this group likely mediates target binding.
- Sulfonamide (Piperidine-1-sulfonyl) : This electron-withdrawing group may improve metabolic stability compared to the butenyl or methyl substituents in 11p .
- Dihydropyridinone Lactam: The 2-oxo group could mimic transition states in enzymatic reactions, similar to lactam-based protease inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
